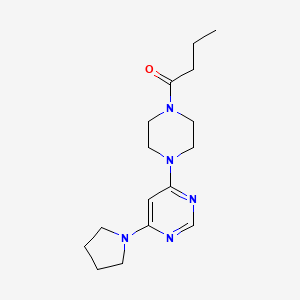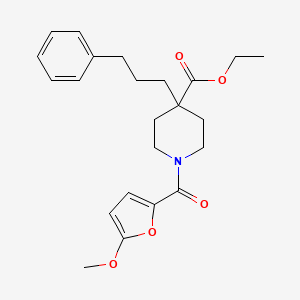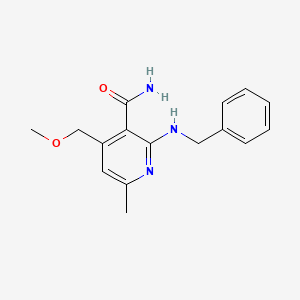
4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine, also known as PP2A inhibitor, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in cancer research.
Mechanism of Action
4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor works by binding to the catalytic subunit of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine, blocking its activity. This leads to the accumulation of phosphorylated proteins, which can activate pro-apoptotic pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor has also been shown to have other biochemical and physiological effects. It has been implicated in the regulation of insulin signaling, which could have implications for the treatment of diabetes. It has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor is its specificity for 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine, which makes it a useful tool for studying the role of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine in various biological processes. However, its potency and specificity can also be a limitation, as it may not be effective in inhibiting other phosphatases. Additionally, the toxicity of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor can be a concern, as it can cause cell death in non-cancer cells at high concentrations.
Future Directions
There are several potential future directions for research on 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor. One area of interest is the development of more potent and selective inhibitors that can target specific isoforms of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine. Another area of interest is the investigation of the role of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine in other diseases, such as neurodegenerative diseases and diabetes. Finally, the development of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor as a therapeutic agent for cancer treatment is an ongoing area of research.
Synthesis Methods
The synthesis of 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor involves the reaction of 4-butyryl-1-piperazinecarboxylic acid with 6-chloro-2-(1-pyrrolidinyl)pyrimidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor has been extensively studied for its potential use in cancer research. It has been shown to inhibit the activity of protein phosphatase 2A (4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine), which is a tumor suppressor protein that regulates cell growth and division. By inhibiting 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine, 4-(4-butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine inhibitor can cause cancer cells to undergo apoptosis, or programmed cell death, leading to the suppression of tumor growth.
properties
IUPAC Name |
1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-2-5-16(22)21-10-8-20(9-11-21)15-12-14(17-13-18-15)19-6-3-4-7-19/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLSGMSQVXGLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Butyryl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6139389.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6139397.png)
![N-(2-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6139400.png)

![N-{2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6139409.png)


![2-(1-(cyclohexylmethyl)-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6139422.png)
![7-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6139424.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6139447.png)
![5-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-methylisoxazole](/img/structure/B6139450.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6139466.png)
![N-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)acetamide](/img/structure/B6139479.png)